2-Cyclopentyl-2-hydroxyacetohydrazide

Description

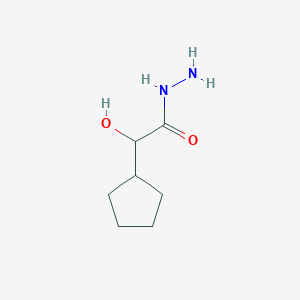

2-Cyclopentyl-2-hydroxyacetohydrazide is a hydrazide derivative characterized by a cyclopentyl substituent and a hydroxyl group attached to the central carbon of the acetohydrazide backbone. Hydrazides, in general, are versatile intermediates in organic synthesis and medicinal chemistry due to their reactivity and ability to form hydrogen bonds . The cyclopentyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and biological activity compared to aromatic or halogenated analogs .

Properties

IUPAC Name |

2-cyclopentyl-2-hydroxyacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-9-7(11)6(10)5-3-1-2-4-5/h5-6,10H,1-4,8H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNOQYNNMMUUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-hydroxyacetohydrazide typically involves the reaction of cyclopentanone with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2-hydroxyacetohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

Reduction: The compound can be reduced to form cyclopentylmethylhydrazine.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Cyclopentyl-2-ketoacetohydrazide.

Reduction: Cyclopentylmethylhydrazine.

Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentyl-2-hydroxyacetohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in catalysis and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-hydroxyacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetohydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclopentyl ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Molecular Features

- 2-Hydroxyacetohydrazide (C₂H₆N₂O₂) : The parent compound lacks substituents beyond the hydroxyl group, resulting in a compact structure with a molecular weight of 90.082 g/mol. Its simplicity enhances solubility in polar solvents .

- 2-(3-Hydroxyphenyl)acetohydrazide (C₈H₁₀N₂O₂): Incorporates a 3-hydroxyphenyl group, increasing molecular weight to 166.18 g/mol.

- 2-(2,6-Dichlorophenyl)acetohydrazide (C₈H₈Cl₂N₂O) : Halogenation (two chlorine atoms) elevates molecular weight to 219.07 g/mol and enhances electronegativity, impacting binding interactions in medicinal applications .

- 2-Cyclopentyl-2-hydroxyacetohydrazide (Inferred: C₇H₁₄N₂O₂) : The cyclopentyl group (C₅H₉) adds steric bulk and aliphatic character, reducing polarity. Estimated molecular weight: ~158.20 g/mol.

Hydrogen Bonding and Crystal Packing

Compounds like 2-(2-chlorophenoxy)acetohydrazide (C₈H₉ClN₂O₂) form extensive hydrogen-bonded networks (N–H⋯O, C–H⋯O), leading to stable crystalline structures . The cyclopentyl analog may adopt envelope conformations in the solid state, as seen in related cyclopentylidenehydrazine derivatives, affecting packing density and melting points .

Data Table: Key Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Synthesis Yield | Key Applications | Safety Notes |

|---|---|---|---|---|---|---|

| 2-Hydroxyacetohydrazide | C₂H₆N₂O₂ | 90.082 | Hydroxy | Not specified | Synthetic intermediate | Low toxicity |

| 2-(3-Hydroxyphenyl)acetohydrazide | C₈H₁₀N₂O₂ | 166.18 | 3-Hydroxyphenyl | 89% | Organic synthesis | Moderate handling care |

| 2-(2,6-Dichlorophenyl)acetohydrazide | C₈H₈Cl₂N₂O | 219.07 | 2,6-Dichlorophenyl | Not specified | Antimicrobial research | High halogen risk |

| This compound | C₇H₁₄N₂O₂ | 158.20 (inferred) | Cyclopentyl, hydroxy | Not specified | Pharma R&D | Lower halogen risk |

Biological Activity

2-Cyclopentyl-2-hydroxyacetohydrazide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure features a cyclopentyl group and a hydrazide functional group, which may contribute to its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: CHNO

- CAS Number: 2230799-37-6

- Molecular Weight: 158.20 g/mol

The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with specific receptors or enzymes within the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, particularly those involved in inflammatory responses and metabolic processes.

Pharmacological Effects

Research indicates several potential pharmacological effects of this compound, including:

- Anti-inflammatory Activity: The compound has been shown to reduce markers of inflammation in various in vitro models.

- Antioxidant Properties: It may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

- Antimicrobial Activity: Some studies have indicated that it possesses antimicrobial properties against specific bacterial strains.

Case Studies and Research Findings

-

Anti-inflammatory Studies:

- In a study published in the Journal of Medicinal Chemistry, this compound was tested on murine macrophages, showing a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when compared to control groups.

- Antioxidant Activity:

-

Antimicrobial Testing:

- In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.